Murrayanol
Overview
Description
“Murrayanol” is a natural carbazole alkaloid . It is derived from the leaves of Murraya koenigii . It has been recognized as an important class of potential therapeutic agents due to its various biological activities .
Synthesis Analysis
The synthesis of Murrayanol involves complex biochemical processes. The majority of these compounds are derived from 3-methylcarbazole as a common precursor . The tricyclic basic skeleton is formed via a prenylated 2-quinolone intermediate .
Molecular Structure Analysis
Murrayanol has a molecular formula of C24H29NO2 . It has a total of 58 bonds, including 29 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 2 double bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aromatic hydroxyl, 1 ether (aromatic), and 1 Pyrrole .
Physical And Chemical Properties Analysis
Murrayanol is a crystalline compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Flavonols and Coumarins in Murraya omphalocarpa
Murrayanol, identified as a new flavonol, was discovered in the ethanolic extract of Murraya omphalocarpa fruit. This study highlights its characterization alongside other known substances, suggesting its potential in phytochemical studies and possibly in pharmacological research (Wu, Tien, Arisawa, Shimizu, & Naokata, 1980).
Carbazole Alkaloids from Murraya koenigii
Murrayanol was isolated from the fruits of Murraya koenigii, indicating its significance in the study of carbazole alkaloids. This research aids in understanding the chemical composition of Murraya koenigii, which is vital for exploring its biological activities (Reisch, Goj, Wickramasinghe, Herath, & Henkel, 1992).
Bioactive Carbazole Alkaloids
Murrayanol demonstrated significant bioactivity in anti-inflammatory assays and exhibited antioxidant, mosquitocidal, antimicrobial, and topoisomerase I and II inhibition activities. This underlines its potential in therapeutic applications and as a lead compound in drug discovery (Ramsewak, Nair, Strasburg, Dewitt, & Nitiss, 1999).
Targeting Epstein-Barr Virus with Murrayanol
A study focused on the inhibitory potential of Murrayanol against Epstein-Barr virus nuclear antigen 1 (EBNA-1), showcasing its prospective role in antiviral therapy. Murrayanol's strong binding energy and interaction with EBNA-1 highlight its potential in addressing EBV-related health issues (Mathivadani, Smiline, & Priyadharsini, 2020).
properties
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-15(2)7-6-8-16(3)9-10-19-22(26)12-11-18-20-13-17(4)23(27-5)14-21(20)25-24(18)19/h7,9,11-14,25-26H,6,8,10H2,1-5H3/b16-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEIBQDXHHQYRJ-CXUHLZMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3CC=C(C)CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC(=C3C/C=C(\C)/CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019966 | |
Record name | Murrayanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Murrayanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Murrayanol | |
CAS RN |
144525-81-5 | |
Record name | 1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-7-methoxy-6-methyl-9H-carbazol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144525-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Murrayanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Murrayanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
Record name | Murrayanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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